molecular formula C23H23N3O4S B10786372 5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-(3-phenylpropoxy)thiophene-2-carboxamide

5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-(3-phenylpropoxy)thiophene-2-carboxamide

Cat. No.: B10786372
M. Wt: 437.5 g/mol
InChI Key: ZRDJTQFOUXSKBC-UHFFFAOYSA-N
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Description

GSK205189 is a potent and selective antagonist of transient receptor potential vanilloid 4 (TRPV4) and transient receptor potential ankyrin 1 (TRPA1). It has been widely used in scientific research to study the roles of these ion channels in various physiological and pathological processes .

Preparation Methods

The synthesis of GSK205189 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thiazole ring and subsequent functionalization to introduce the necessary substituents. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods focus on optimizing the yield and purity of the compound while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

GSK205189 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

GSK205189 has a wide range of applications in scientific research:

Mechanism of Action

GSK205189 exerts its effects by inhibiting the activity of TRPV4 and TRPA1 channels. These channels are involved in the regulation of calcium influx in cells. By blocking these channels, GSK205189 prevents the calcium-mediated signaling pathways, which can lead to reduced inflammation and pain. The molecular targets include the TRPV4 and TRPA1 proteins, and the pathways involved are related to calcium signaling and inflammatory responses .

Comparison with Similar Compounds

GSK205189 is unique in its high selectivity and potency for TRPV4 and TRPA1 channels. Similar compounds include:

    GSK1016790A: Another TRPV4 agonist used in research.

    HC-067047: A selective TRPV4 antagonist.

    AP18: A TRPA1 antagonist.

Compared to these compounds, GSK205189 offers a balanced profile of selectivity and potency, making it a valuable tool in research .

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-(3-phenylpropoxy)thiophene-2-carboxamide

InChI

InChI=1S/C23H23N3O4S/c1-28-18-11-16-17(12-19(18)29-2)26(14-25-16)21-13-20(22(31-21)23(24)27)30-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H2,24,27)

InChI Key

ZRDJTQFOUXSKBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCCCC4=CC=CC=C4)OC

Origin of Product

United States

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